
5-Phenoxy-1,2,3-thiadiazole
Overview
Description
5-Phenoxy-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,3-thiadiazoles exhibit promising anticancer properties. For instance, compounds similar to 5-Phenoxy-1,2,3-thiadiazole have been tested against various cancer cell lines:
- Cell Line Testing : In vitro studies showed that certain thiadiazole derivatives had significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). For example, one study reported an IC50 value of 12.8 µg/mL for a related compound against MCF-7 cells, comparable to doxorubicin .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Thiadiazole Derivative | MCF-7 | 12.8 |
Doxorubicin | MCF-7 | 3.13 |
The structure-activity relationship (SAR) studies indicated that the presence of electronegative groups like chlorine at specific positions enhances the anticancer activity of these compounds .
Antimicrobial Properties
This compound and its derivatives have also shown notable antimicrobial activity. Research indicates that these compounds are effective against a range of pathogens:
- Bacterial Activity : Thiadiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. For example, compounds were found to be active against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
Pathogen | Activity |
---|---|
Staphylococcus aureus | Active |
Escherichia coli | Active |
Antifungal Activity
The antifungal potential of thiadiazoles has been explored in various studies. Compounds similar to this compound have demonstrated efficacy against common fungal strains:
- Fungal Inhibition : Some derivatives showed significant inhibition rates against fungi such as Candida albicans and Aspergillus niger, suggesting their potential as antifungal agents .
Insecticidal Applications
The insecticidal properties of this compound derivatives have been investigated for their effectiveness in agricultural applications:
- Insecticidal Efficacy : Studies have reported that certain thiadiazole compounds exhibit potent insecticidal activity against pests affecting crops like rice and corn. The mechanism often involves disrupting the nervous system of the insects .
Synthesis and Structural Variations
The synthesis of this compound typically involves cyclization reactions that integrate phenoxy groups into the thiadiazole framework. Various synthetic routes have been explored to enhance yield and biological activity:
- Synthetic Pathways : Common methods include Hurd–Mori cyclization and ultrasonic-assisted synthesis techniques that improve efficiency and yield of thiadiazole derivatives .
Case Studies
Several case studies highlight the applications of this compound in real-world scenarios:
Case Study 1: Anticancer Research
A recent investigation focused on a series of phenoxy-substituted thiadiazoles where researchers synthesized multiple derivatives and tested their anticancer efficacy against various cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Agricultural Applications
In agricultural settings, a study evaluated the effectiveness of thiadiazole-based insecticides on rice crops infested with specific pests. The results showed a marked reduction in pest populations when treated with these compounds compared to untreated controls.
Properties
IUPAC Name |
5-phenoxythiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c1-2-4-7(5-3-1)11-8-6-9-10-12-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYVOZITBQYTBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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